molecular formula C31H36N6O8 B13820118 (2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13820118
M. Wt: 620.7 g/mol
InChI Key: HLPGFCISDUNTLL-IWAHTTSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid" is a synthetic molecule with a highly complex structure. Key features include:

  • Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and pharmaceutical relevance.
  • Glucuronic acid backbone (oxane-2-carboxylic acid): Improves water solubility and influences pharmacokinetics, such as renal excretion or enterohepatic recycling.
  • Butyl side chain and aromatic substituents: May modulate lipophilicity and membrane permeability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan N-b-D-glucuronide involves the glucuronidation of Irbesartan. This process typically employs glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Irbesartan. The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4, and a temperature of 37°C.

Industrial Production Methods

Industrial production of Irbesartan N-b-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction, the product is purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Irbesartan N-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Irbesartan. Conjugation reactions involve the addition of various functional groups to the molecule, enhancing its solubility and excretion.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Conjugation: Enzymatic reactions using glucuronosyltransferase enzymes and uridine diphosphate glucuronic acid.

Major Products Formed

    Hydrolysis: Irbesartan and glucuronic acid.

    Conjugation: Various glucuronide conjugates depending on the functional groups added.

Scientific Research Applications

Irbesartan N-b-D-glucuronide has several scientific research applications:

    Pharmacokinetics: Studying the metabolism and excretion of Irbesartan in the body.

    Toxicology: Assessing the safety and potential side effects of Irbesartan and its metabolites.

    Drug Development: Investigating the efficacy and safety of new angiotensin II receptor antagonists.

    Biochemistry: Understanding the role of glucuronidation in drug metabolism and excretion.

Mechanism of Action

Irbesartan N-b-D-glucuronide exerts its effects by being a metabolite of Irbesartan. Irbesartan itself works by blocking the binding of angiotensin II to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The glucuronidation of Irbesartan enhances its solubility and facilitates its excretion, thereby regulating its levels in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with the target molecule, particularly in the glucuronic acid backbone and aromatic substituents:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Source
Target Compound Tetrazole, spiro-diazaspiro, butyl, glucuronic acid ~750 (estimated) Hypothesized ferroptosis induction Synthetic
(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (FDB027468) Acetamidophenyl, glucuronic acid 385.3 Likely a metabolite or prodrug Semi-synthetic
(2S,3S,4S,5R,6S)-6-(4-{4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy}-2,6-diiodophenoxy)glucuronic acid (CBID:178612) Diiodophenoxy, amino-carboxyethyl 1,058.2 (estimated) Potential diagnostic/therapeutic (iodine for imaging) Synthetic
(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]glucuronic acid Dihydroxyphenyl, hydroxyethylamino 539.5 Unknown, possibly antioxidant Synthetic

Key Observations:

  • Metabolic Stability : The target compound’s tetrazole group likely enhances stability compared to FDB027468, which lacks heterocyclic protection against enzymatic degradation .
  • Solubility vs.
  • Bioactivity Modulation : The spiro-diazaspiro ring in the target compound may offer unique binding interactions absent in analogs with simpler substituents (e.g., acetamidophenyl in FDB027468) .

Bioactivity and Mechanism of Action

  • Ferroptosis Induction: Compounds with aromatic and heterocyclic motifs (e.g., tetrazoles) are implicated in ferroptosis, a form of iron-dependent cell death. The target compound’s structure aligns with ferroptosis-inducing agents (FINs) described in oral squamous cell carcinoma (OSCC) studies, which selectively kill cancer cells while sparing normal tissues .
  • Comparison with Natural Products: Marine actinomycete-derived compounds () often exhibit cytotoxicity but lack the synthetic optimization seen in the target compound, such as glucuronic acid-mediated solubility enhancement .

Properties

Molecular Formula

C31H36N6O8

Molecular Weight

620.7 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H36N6O8/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-34-35-37(27)45-29-25(40)23(38)24(39)26(44-29)28(41)42/h4-5,8-9,11-14,23-26,29,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,29?/m0/s1

InChI Key

HLPGFCISDUNTLL-IWAHTTSFSA-N

Isomeric SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.